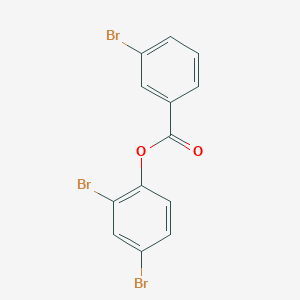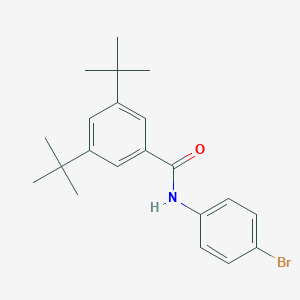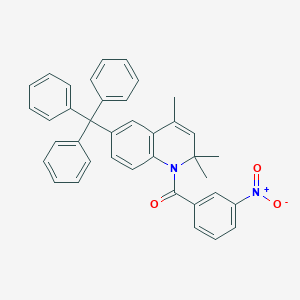![molecular formula C15H16N2O3S B375751 N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B375751.png)
N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a thienyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide typically involves the following steps:
Formation of the thienyl ethylidene intermediate: This can be achieved by reacting 2-thiophene carboxaldehyde with an appropriate ethylamine derivative under acidic or basic conditions.
Coupling with 4-methoxyphenyl acetamide: The intermediate is then reacted with 4-methoxyphenyl acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethylidene group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may interact with the receptor to modulate its activity.
類似化合物との比較
Similar Compounds
N-(4-methoxyphenyl)-2-({[1-(2-furyl)ethylidene]amino}oxy)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(4-methoxyphenyl)-2-({[1-(2-pyridyl)ethylidene]amino}oxy)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-(4-methoxyphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide is unique due to the presence of the thienyl group, which can impart different electronic and steric properties compared to other heterocycles such as furan or pyridine. This can affect its reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C15H16N2O3S |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-[(Z)-1-thiophen-2-ylethylideneamino]oxyacetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-11(14-4-3-9-21-14)17-20-10-15(18)16-12-5-7-13(19-2)8-6-12/h3-9H,10H2,1-2H3,(H,16,18)/b17-11- |
InChIキー |
HUXVJOMLGAZMII-BOPFTXTBSA-N |
SMILES |
CC(=NOCC(=O)NC1=CC=C(C=C1)OC)C2=CC=CS2 |
異性体SMILES |
C/C(=N/OCC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CS2 |
正規SMILES |
CC(=NOCC(=O)NC1=CC=C(C=C1)OC)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(isobutyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B375670.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B375671.png)



![(3,5-DINITROPHENYL)[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]METHANONE](/img/structure/B375679.png)



![3,3'-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide]](/img/structure/B375685.png)

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B375687.png)
![2-{[4-(2-methylphenyl)-2,6-diphenyl-4H-pyran-3-yl]methylene}malononitrile](/img/structure/B375688.png)
![2-[(4-ethoxyphenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B375690.png)
